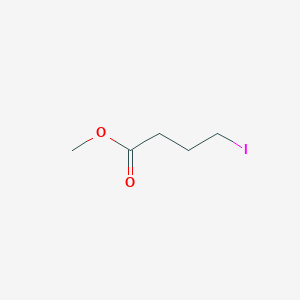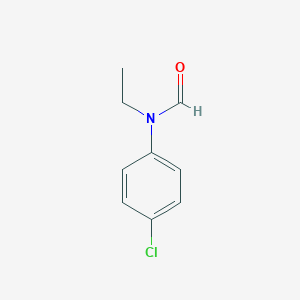
N-(4-chlorophenyl)-N-ethylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-ethylformamide is a chemical compound that likely exhibits properties common to both chlorophenyl compounds and formamide derivatives. Chlorophenyl compounds are known for their applications in various fields including pharmaceuticals, agriculture, and material science due to their structural versatility and biological activity. Formamides, on the other hand, are important in organic synthesis, serving as solvents, intermediates, and facilitating various chemical transformations.
Synthesis Analysis
The synthesis of chlorophenyl compounds and formamide derivatives typically involves nucleophilic substitution reactions, condensation, or amidation processes. For example, the synthesis of chlorophenols, a related group of compounds, can involve chlorination of phenols or hydrolysis of chlorobenzene derivatives under specific conditions (Peng et al., 2016).
Applications De Recherche Scientifique
Environmental Impact and Toxicity of Chlorophenols
Chlorophenols as Environmental Contaminants : Chlorophenols (CPs) are recognized for their persistence and potential toxic effects on aquatic organisms. Studies have highlighted their ubiquitous presence in the environment, primarily due to agricultural and industrial discharges. CPs are resistant to natural degradation processes, leading to accumulation in organisms and potential for significant ecological and health impacts (Ge et al., 2017).
Toxic Effects and Mechanisms in Aquatic Life : Research into the toxic effects of CPs on fish has shown that these compounds can induce oxidative stress, immune system alterations, endocrine disruption, and both apoptotic and proliferative responses depending on their concentrations. These effects are mediated either directly by CPs or indirectly by their metabolic products, highlighting the complex toxic dynamics of chlorophenols in aquatic environments (Ge et al., 2017).
Applications in Horticultural and Environmental Research
Chlorophyll Fluorescence Imaging in Horticulture : Chlorophyll fluorescence imaging (CFI) has been applied in horticultural research to diagnose biotic and abiotic stresses in both preharvest and postharvest conditions. This technique, by evaluating photosynthetic activity heterogeneity, offers a non-destructive and rapid assessment tool ideal for early identification of stress tolerance in plants (Gorbe & Calatayud, 2012).
Degradation of Chlorophenols : Studies on the degradation of CPs have examined the effectiveness of zero valent iron (ZVI) and iron-based bimetallic systems in dechlorinating CPs. These systems have shown potential for efficient removal of CPs through dechlorination, sorption, and co-precipitation, offering insights into remediation techniques for chlorophenol-contaminated environments (Gunawardana et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N-ethylformamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-11(7-12)9-5-3-8(10)4-6-9/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNZQFLAIQZRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384124 |
Source


|
| Record name | N-(4-chlorophenyl)-N-ethylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-ethylformamide | |
CAS RN |
13519-67-0 |
Source


|
| Record name | N-(4-chlorophenyl)-N-ethylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

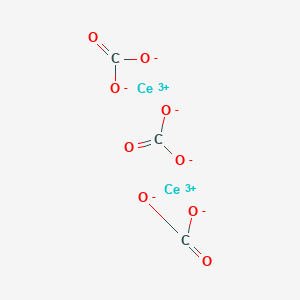
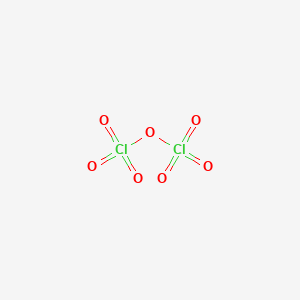

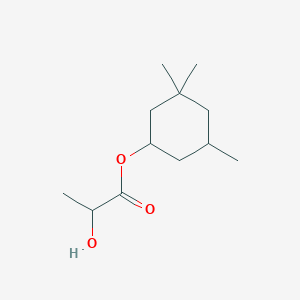
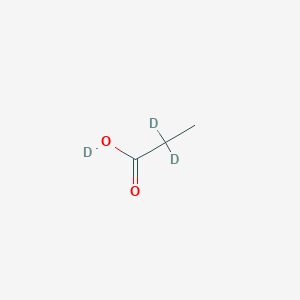
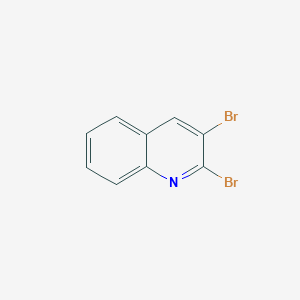
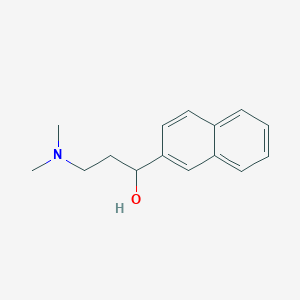
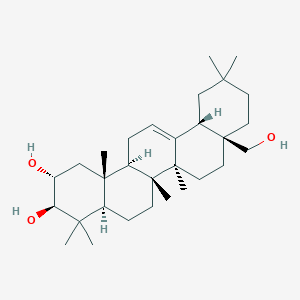
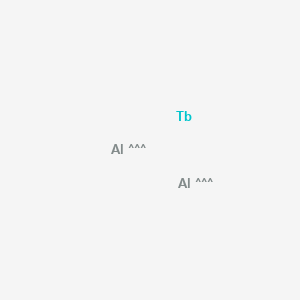



![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
